3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione
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Overview
Description
3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes a phenyl group, an ethenyl group, and a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione typically involves the alkylation of enolate ions. Enolate ions are generated from the deprotonation of pentane-2,4-dione, which then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 4-ethenylbenzyl chloride . The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl and ethenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions or proteins, and influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.
3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of the phenyl and ethenyl groups.
Uniqueness
3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione is unique due to the presence of both a phenyl and an ethenyl group, which confer additional reactivity and potential for diverse applications compared to simpler diketones .
Properties
CAS No. |
59990-73-7 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-[(4-ethenylphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-4-12-5-7-13(8-6-12)9-14(10(2)15)11(3)16/h4-8,14H,1,9H2,2-3H3 |
InChI Key |
YGUZIWWOJDYGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C=C)C(=O)C |
Origin of Product |
United States |
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